2,2-Dimethylthietan-3-amine
Description
2,2-Dimethylthietan-3-amine (CAS: 1909286-67-4) is a sulfur-containing heterocyclic amine with the molecular formula C₅H₁₁NS and a molecular weight of 117.22 g/mol. Its structure comprises a four-membered thietane ring (a saturated sulfur heterocycle) with two methyl groups at the 2-position and an amine group at the 3-position (Figure 1). This compound is synthesized with ≥95% purity and is utilized as a key intermediate in pharmaceutical research and material science due to its unique electronic and steric properties. Its applications include the development of drug candidates for anticancer and antiviral therapies, as well as the engineering of advanced materials with tailored thermal and mechanical properties.
Properties
IUPAC Name |
2,2-dimethylthietan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-5(2)4(6)3-7-5/h4H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIGXGGBHPDRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CS1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylthietan-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,2-dimethyl-1,3-propanedithiol with ammonia or primary amines under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) may be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylthietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: N-alkylated or N-acylated derivatives .
Scientific Research Applications
2,2-Dimethylthietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 2,2-Dimethylthietan-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The sulfur atom in the thietane ring can participate in redox reactions, potentially affecting cellular redox balance. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thietane Derivatives
N-(Hept-5-yn-1-yl)-2,2-dimethylthietan-3-amine (CAS: 1876672-78-4)
- Molecular Formula : C₁₂H₂₁NS
- Molecular Weight : 211.37 g/mol
- Structural Features : The parent thietane core is retained, but the amine group is functionalized with a hept-5-yn-1-yl chain.
- Applications : This derivative highlights the versatility of 2,2-dimethylthietan-3-amine as a building block. The alkyne group enables click chemistry for bioconjugation, expanding its utility in targeted drug delivery systems.
This compound Hydrochloride (CAS: 1803603-72-6)
- Molecular Formula : C₅H₁₂ClNS
- Molecular Weight : 153.68 g/mol
- Key Differences : The hydrochloride salt improves aqueous solubility, making it preferable for pharmacological studies. Stability under storage (cool, dry conditions) is critical for maintaining integrity.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
Thiophene-Based Amines
2-Thiopheneethylamine (CAS: 19457-17-1)
- Molecular Formula : C₆H₉NS
- Molecular Weight : 127.21 g/mol
- Comparison : Unlike the thietane ring, thiophene is a five-membered aromatic sulfur heterocycle. The conjugation in thiophene derivatives often enhances electronic properties, making them suitable for CNS-targeting drugs. However, the saturated thietane in this compound offers reduced ring strain and distinct stereoelectronic effects.
Other 3-Amino Thietane Derivatives
3-Amino thietanes are a broader class with diverse substituents. For example:
- 3-Amino thietane: The unsubstituted parent compound lacks methyl groups, leading to higher ring strain and reactivity. Methyl groups in this compound confer steric stabilization, improving synthetic handling.
- Cyclopropyl- or aryl-substituted derivatives : These variants are explored for enhanced binding affinity in antimicrobial agents, whereas the methyl groups in the target compound prioritize metabolic stability.
Drug Development
Material Science
- The thietane ring’s strain energy (~21 kcal/mol) enables unique polymerization pathways, creating materials with high thermal resistance. Thiophene-based amines, in contrast, are preferred for conductive polymers.
Biological Activity
2,2-Dimethylthietan-3-amine is a sulfur-containing organic compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicine and industry, and relevant case studies.
Chemical Structure and Properties
The compound features a thietan ring with two methyl groups and an amine functional group. This configuration contributes to its distinct reactivity and biological interactions. The sulfur atom in the thietan ring can participate in redox reactions, while the amine group can engage in hydrogen bonding and electrostatic interactions with biological molecules.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:
- Redox Reactions : The sulfur atom can undergo oxidation, forming sulfoxides or sulfones, which may influence cellular redox balance.
- Hydrogen Bonding : The amine group can form hydrogen bonds with proteins and nucleic acids, potentially modulating enzyme activity and signal transduction pathways.
These interactions can affect cellular processes such as metabolism and apoptosis.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against various pathogens, indicating potential applications in treating infections.
- Antifungal Activity : The compound has also been investigated for its antifungal properties, which could be beneficial in developing new antifungal agents.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.
Toxicological Evaluation
Toxicological assessments have shown that chronic exposure to this compound can lead to systemic toxicity. In animal studies, significant vacuolar degeneration was observed in multiple organs following oral administration at varying doses. The no-observed-adverse-effect level (NOAEL) was established at 15 mg/kg body weight per day .
Applications in Research and Industry
The compound serves as a valuable building block in organic synthesis, particularly for creating more complex sulfur-containing compounds. Its unique structure makes it a candidate for pharmaceutical development, especially in designing therapeutic agents targeting specific biological pathways.
| Application | Details |
|---|---|
| Chemistry | Building block for complex sulfur compounds |
| Biology | Investigated for antimicrobial and antifungal properties |
| Medicine | Potential pharmaceutical intermediate for novel therapeutic agents |
| Industry | Used in specialty chemicals production |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
